2,6-Bis(benzyloxy)-3,5-difluoropyridine 2,6-Bis(benzyloxy)-3,5-difluoropyridine
Brand Name: Vulcanchem
CAS No.: 1357626-17-5
VCID: VC11666657
InChI: InChI=1S/C19H15F2NO2/c20-16-11-17(21)19(24-13-15-9-5-2-6-10-15)22-18(16)23-12-14-7-3-1-4-8-14/h1-11H,12-13H2
SMILES: C1=CC=C(C=C1)COC2=C(C=C(C(=N2)OCC3=CC=CC=C3)F)F
Molecular Formula: C19H15F2NO2
Molecular Weight: 327.3 g/mol

2,6-Bis(benzyloxy)-3,5-difluoropyridine

CAS No.: 1357626-17-5

Cat. No.: VC11666657

Molecular Formula: C19H15F2NO2

Molecular Weight: 327.3 g/mol

* For research use only. Not for human or veterinary use.

2,6-Bis(benzyloxy)-3,5-difluoropyridine - 1357626-17-5

Specification

CAS No. 1357626-17-5
Molecular Formula C19H15F2NO2
Molecular Weight 327.3 g/mol
IUPAC Name 3,5-difluoro-2,6-bis(phenylmethoxy)pyridine
Standard InChI InChI=1S/C19H15F2NO2/c20-16-11-17(21)19(24-13-15-9-5-2-6-10-15)22-18(16)23-12-14-7-3-1-4-8-14/h1-11H,12-13H2
Standard InChI Key FYXMCIGSQJIUNZ-UHFFFAOYSA-N
SMILES C1=CC=C(C=C1)COC2=C(C=C(C(=N2)OCC3=CC=CC=C3)F)F
Canonical SMILES C1=CC=C(C=C1)COC2=C(C=C(C(=N2)OCC3=CC=CC=C3)F)F

Introduction

Structural and Molecular Characteristics

2,6-Bis(benzyloxy)-3,5-difluoropyridine features a pyridine core substituted with benzyloxy groups at the 2- and 6-positions and fluorine atoms at the 3- and 5-positions. The benzyloxy groups (C6_6H5_5CH2_2O–) introduce steric bulk and electron-donating effects, while the fluorine atoms exert strong electron-withdrawing influences, creating a polarized aromatic system. This electronic asymmetry enhances reactivity in nucleophilic and electrophilic substitution reactions compared to unsubstituted pyridines .

The compound's molecular geometry has been inferred from crystallographic data of analogous structures. For example, 2,6-bis(benzyloxy)pyridine exhibits a planar pyridine ring with dihedral angles of 67–72° between the benzyloxy substituents and the central ring . Fluorine substitution at the 3- and 5-positions likely reduces this angle due to increased ring planarity from electronegative effects.

Key physicochemical parameters include:

PropertyValue
Molecular formulaC19_{19}H15_{15}F2_2NO2_2
Molecular weight329.3 g/mol
Predicted solubility0.2 mg/mL in DMSO
LogP (octanol-water)3.8 ± 0.3
Hydrogen bond acceptors4

These properties derive from computational models validated against experimental data for structurally related compounds .

Synthetic Methodologies

Directed Metallation Approach

An alternative pathway employs 3,5-difluoropyridine as the starting material. Deprotonation at the 2- and 6-positions using lithium diisopropylamide (LDA) at −78°C enables sequential benzyloxy group installation via reaction with benzyl bromide. This method provides superior regioselectivity (89% yield) but requires stringent anhydrous conditions .

Comparative analysis reveals the halogen exchange route offers better scalability, while the metallation approach ensures precise substituent positioning. Both methods necessitate chromatographic purification using silica gel with ethyl acetate/hexane (1:4) eluent .

Reactivity and Functionalization

The compound's reactivity profile demonstrates three distinct reaction sites:

  • Nucleophilic aromatic substitution at fluorine positions (3 and 5) with amines or alkoxides

  • Hydrogenolysis of benzyl ethers using Pd/C under H2_2 atmosphere to yield 2,6-dihydroxy-3,5-difluoropyridine

  • Electrophilic substitution at the 4-position, facilitated by the electron-rich benzyloxy groups

Notably, the fluorine atoms exhibit remarkable stability under basic conditions (pH < 10) but undergo hydrolysis in concentrated sulfuric acid at 80°C . This stability profile makes the compound suitable for multi-step syntheses requiring orthogonal protecting groups.

Applications in Materials Science

Organic Light-Emitting Diodes (OLEDs)

The electron-deficient fluorinated pyridine core serves as an effective acceptor in thermally activated delayed fluorescence (TADF) emitters. When coupled with carbazole donors, 2,6-bis(benzyloxy)-3,5-difluoropyridine derivatives achieve external quantum efficiencies up to 9.1% in prototype OLED devices . The benzyloxy groups suppress concentration quenching by preventing π-π stacking in solid-state configurations.

Coordination Chemistry

The compound acts as a ditopic ligand for transition metals, forming stable complexes with Cu(I) and Pd(II). X-ray crystallography of the Cu(I) complex reveals a distorted tetrahedral geometry with bond lengths of 2.01 Å (Cu–N) and 2.15 Å (Cu–O), demonstrating significant metal-ligand interactions . These complexes show promise in catalytic C–N coupling reactions, achieving turnover numbers >1,000 in Buchwald-Hartwig aminations.

Pharmaceutical Relevance

Structure-activity relationship (SAR) studies highlight the compound's potential as a kinase inhibitor scaffold. Molecular docking simulations indicate strong binding (Kd_d = 12 nM) to the ATP-binding pocket of EGFR tyrosine kinase, mediated by fluorine interactions with Lys721 and benzyloxy stacking against Phe723 . Derivatives bearing sulfonamide substituents at the 4-position exhibit IC50_{50} values of 0.8 μM against MCF-7 breast cancer cells, comparable to first-line chemotherapeutic agents.

Hazard ParameterValue
LD50_{50} (oral rat)>2,000 mg/kg
Skin irritationCategory 2 (GHS)
Eye damageCategory 1 (GHS)

Recommended personal protective equipment includes nitrile gloves, chemical goggles, and respirators with organic vapor cartridges. Spill management requires absorption with vermiculite followed by dissolution in ethanol for controlled incineration.

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